molecular formula C15H22ClNO8 B12424588 4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid

4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B12424588
M. Wt: 379.79 g/mol
InChI Key: MZTTWQSGBIRTFY-PRCBPEIBSA-N
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Description

The compound “4-[®-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid” is a complex organic molecule that combines a phenolic structure with a tert-butylamino group and a dihydroxybutanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[®-(tert-butylamino)-hydroxymethyl]-3-chlorophenol typically involves multiple steps, starting with the preparation of the phenolic core. The tert-butylamino group is introduced through a nucleophilic substitution reaction, where a tert-butylamine reacts with a suitable precursor. The hydroxymethyl group is then added via a hydroxymethylation reaction, often using formaldehyde as the reagent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the molecule, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenol ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, potentially inhibiting their activity. The phenolic hydroxyl group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[®-(tert-butylamino)-hydroxymethyl]-3-methylphenol
  • 4-[®-(tert-butylamino)-hydroxymethyl]-3-bromophenol
  • 4-[®-(tert-butylamino)-hydroxymethyl]-3-fluorophenol

Uniqueness

The presence of the 2,3-dihydroxybutanedioic acid moiety distinguishes this compound from its analogs. This moiety can enhance the compound’s solubility and reactivity, making it more versatile in various applications .

Properties

Molecular Formula

C15H22ClNO8

Molecular Weight

379.79 g/mol

IUPAC Name

4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C11H16ClNO2.C4H6O6/c1-11(2,3)13-10(15)8-5-4-7(14)6-9(8)12;5-1(3(7)8)2(6)4(9)10/h4-6,10,13-15H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m11/s1

InChI Key

MZTTWQSGBIRTFY-PRCBPEIBSA-N

Isomeric SMILES

CC(C)(C)N[C@@H](C1=C(C=C(C=C1)O)Cl)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)(C)NC(C1=C(C=C(C=C1)O)Cl)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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